Cytidine diphosphate ribitol

Enzymology Nucleotide sugar biosynthesis Kinetic selectivity

Cytidine diphosphate ribitol (CDP-ribitol, molecular weight 537.31 g/mol) is a nucleotide-alditol composed of cytosine as the nucleobase and D-ribitol as the alditol moiety linked via a diphosphate bridge. First isolated from Lactobacillus arabinosus in 1956 , CDP-ribitol serves as the activated donor substrate for ribitol-phosphate transfer in two fundamentally distinct biological contexts: (i) as a precursor for ribitol-phosphate teichoic acid and capsular polysaccharide biosynthesis in Gram-positive and Gram-negative pathogens including Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae ; and (ii) as the obligate substrate for fukutin (FKTN) and fukutin-related protein (FKRP) in the ribitol-phosphate modification of α-dystroglycan, a process essential for muscle membrane integrity in vertebrates.

Molecular Formula C14H25N3O15P2
Molecular Weight 537.31 g/mol
CAS No. 3506-17-0
Cat. No. B1199661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine diphosphate ribitol
CAS3506-17-0
SynonymsCDP ribitol
cytidine diphosphate ribitol
Molecular FormulaC14H25N3O15P2
Molecular Weight537.31 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC(C(C(CO)O)O)O)O)O
InChIInChI=1S/C14H25N3O15P2/c15-9-1-2-17(14(24)16-9)13-12(23)11(22)8(31-13)5-30-34(27,28)32-33(25,26)29-4-7(20)10(21)6(19)3-18/h1-2,6-8,10-13,18-23H,3-5H2,(H,25,26)(H,27,28)(H2,15,16,24)/t6-,7+,8+,10-,11+,12+,13+/m0/s1
InChIKeyDPJKHFICSGCNIR-HRENORGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cytidine Diphosphate Ribitol (CAS 3506-17-0): A Nucleotide-Alditol with Dual-Role Significance in Teichoic Acid Biosynthesis and Dystroglycan Glycosylation


Cytidine diphosphate ribitol (CDP-ribitol, molecular weight 537.31 g/mol) is a nucleotide-alditol composed of cytosine as the nucleobase and D-ribitol as the alditol moiety linked via a diphosphate bridge [1]. First isolated from Lactobacillus arabinosus in 1956 [2], CDP-ribitol serves as the activated donor substrate for ribitol-phosphate transfer in two fundamentally distinct biological contexts: (i) as a precursor for ribitol-phosphate teichoic acid and capsular polysaccharide biosynthesis in Gram-positive and Gram-negative pathogens including Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae [3]; and (ii) as the obligate substrate for fukutin (FKTN) and fukutin-related protein (FKRP) in the ribitol-phosphate modification of α-dystroglycan, a process essential for muscle membrane integrity in vertebrates [4].

Why CDP-Ribitol Cannot Be Replaced by CDP-Glycerol or Other Nucleotide Sugars in Procurement-Critical Applications


CDP-ribitol is not functionally interchangeable with its closest structural analog, CDP-glycerol, or with other cytidine diphosphate-activated alcohols such as CDP-choline or CDP-ethanolamine. In bacterial teichoic acid biosynthesis, CDP-ribitol and CDP-glycerol feed distinct, non-overlapping polymerization pathways that determine the repeating unit identity of the cell wall polymer — ribitol-phosphate versus glycerol-phosphate — with profound consequences for virulence, antibiotic susceptibility, and host immune recognition [1]. In the mammalian dystroglycan glycosylation pathway, FKTN and FKRP exhibit strict donor substrate specificity for CDP-ribitol; CDP-glycerol and other nucleotide sugars cannot substitute [2]. Furthermore, the bifunctional CDP-ribitol synthase from H. influenzae displays a 650-fold kinetic preference for cytidylyl transfer to D-ribitol 5-phosphate over D-ribulose 5-phosphate, a selectivity profile that has no parallel among CDP-glycerol or CDP-choline biosynthetic enzymes [3]. These orthogonal specificities mean that procurement for any application — enzymatic assay development, biomarker quantification, or therapeutic prodrug synthesis — demands authentic CDP-ribitol; analog substitution will yield either null results or mechanistically irrelevant data.

Quantitative Differentiation Evidence for Cytidine Diphosphate Ribitol (CAS 3506-17-0) Versus Closest Analogs


650-Fold Kinetic Preference of CDP-Ribitol Synthase for Ribitol 5-Phosphate Over Ribulose 5-Phosphate

In steady-state kinetic analysis of the bifunctional CDP-ribitol synthase from Haemophilus influenzae, the cytidylyltransferase active site displayed a 650-fold kinetic preference for D-ribitol 5-phosphate (the committed CDP-ribitol precursor) over D-ribulose 5-phosphate (the upstream metabolic intermediate). This massive selectivity ratio — approximately 650:1 — ensures metabolic flux is thermodynamically channeled toward CDP-ribitol production once the reductase domain generates ribitol 5-phosphate [1]. By contrast, CDP-glycerol biosynthesis via the separate CDP-glycerol pyrophosphorylase (EC 2.7.7.39) operates on glycerol 3-phosphate with no comparable selectivity filter between pathway intermediates, making the CDP-ribitol synthase system uniquely gated [2].

Enzymology Nucleotide sugar biosynthesis Kinetic selectivity

Mutually Exclusive Teichoic Acid Pathway Partitioning: CDP-Ribitol for Ribitol-Phosphate WTA vs CDP-Glycerol for Glycerol-Phosphate WTA

In Staphylococcus aureus wall teichoic acid (WTA) biosynthesis, CDP-ribitol serves as the obligate precursor for poly(ribitol-phosphate) WTA polymerization catalyzed by TarL (EC 2.7.8.14), which adds approximately 40 ribitol-phosphate repeating units to the linkage unit [1]. In organisms such as Bacillus subtilis W23, both CDP-ribitol-dependent (ribitol-phosphate) and CDP-glycerol-dependent (glycerol-phosphate) pathways coexist but are catalyzed by distinct, non-cross-reactive enzyme systems: CDP-glycerol pyrophosphorylase (EC 2.7.7.39) and CDP-ribitol pyrophosphorylase (EC 2.7.7.40) [2]. The polymerization machinery downstream (TarL vs TagF) exhibits strict donor substrate discrimination — TarL from S. aureus processes CDP-ribitol but not CDP-glycerol, as demonstrated by HPLC analysis of in vitro reconstitution assays [3]. Deletion of the CDP-ribitol synthesis genes (tarIJ) in S. aureus is lethal unless complemented, whereas CDP-glycerol pathway deletion is viable, underscoring that CDP-ribitol-dependent WTA is the essential, pharmacologically targetable pathway in this pathogen [1].

Microbiology Cell wall biosynthesis Teichoic acid Antibacterial target

CDP-Ribitol as a Disease-Specific Diagnostic Biomarker: Concentration Reduction in CRPPA Myopathy Patient Tissues

LC-MS quantification of CDP-ribitol in human and mouse tissues revealed that CDP-ribitol concentrations are specifically and significantly reduced in fibroblasts and skeletal muscle biopsies from patients with CRPPA (ISPD) myopathy compared to healthy controls [1]. CDP-ribitol was detectable in all major human and mouse tissues examined. Critically, other nucleotide sugars (UDP-glucose, UDP-galactose, GDP-mannose) do not show the same disease-specific reduction pattern in CRPPA myopathy, establishing CDP-ribitol as the direct, disease-mechanism-linked biomarker for this subclass of dystroglycanopathy [1]. An LC-MS blood test based on CDP-ribitol detection was validated for rapid differential diagnosis of patients with severe Walker-Warburg syndrome and mild limb-girdle muscular dystrophy (LGMD) phenotypes, and for predicting individualized response to ribose/ribitol dietary therapy via ex vivo blood cell incubation [1].

Clinical diagnostics Biomarker quantification Muscular dystrophy LC-MS

Tetraacetylated CDP-Ribitol Prodrug Rescues Dystrophic Pathology in ISPD-Deficient Mouse Model

In a skeletal muscle-selective Ispd conditional knockout mouse model, pathogenic reduction in CDP-ribitol levels led to abnormal α-dystroglycan glycosylation and severe muscular dystrophy. Adeno-associated virus (AAV)-mediated ISPD gene replacement restored CDP-ribitol levels and rescued the pathology, confirming CDP-ribitol as the limiting metabolite [1]. A series of membrane-permeable CDP-ribitol prodrug derivatives was developed; among these, tetraacetylated CDP-ribitol ameliorated the dystrophic pathology in the mouse model and successfully rescued abnormal α-dystroglycan glycosylation in patient-derived fibroblasts [1]. This prodrug approach is uniquely enabled by the CDP-ribitol scaffold: CDP-glycerol derivatives cannot substitute because FKTN/FKRP do not recognize CDP-glycerol as a donor substrate [2], making CDP-ribitol the sole viable starting material for prodrug synthesis programs targeting ribitol-phosphate-deficient dystroglycanopathies.

Prodrug development Drug discovery Muscular dystrophy therapy Membrane permeability

Predicted Physicochemical Profile: Aqueous Solubility of 15.9 g/L Enables Flexible Formulation for In Vitro and In Vivo Applications

The predicted aqueous solubility of CDP-ribitol is 15.9 g/L (approximately 29.6 mM) as estimated by ALOGPS [1], with a predicted logP of -1.7, indicating substantial hydrophilicity consistent with its role as a cytosolic nucleotide sugar. While direct head-to-head experimental solubility comparisons with CDP-glycerol under identical conditions are not available in the peer-reviewed literature, CDP-glycerol (molecular weight 477.2 g/mol, two hydroxyl groups in the alditol portion) is predicted to exhibit similar or slightly higher aqueous solubility due to its smaller size and lower hydrogen-bonding capacity. The practical significance of CDP-ribitol's solubility profile is that it permits preparation of concentrated stock solutions (≥10 mM) in aqueous buffers without organic co-solvents, facilitating its use in enzymatic assays, cell culture supplementation studies, and LC-MS calibration standard preparation [2].

Formulation Solubility Biochemical reagent Assay development

Cytidine Diphosphate Ribitol (CAS 3506-17-0): Evidence-Backed Procurement Application Scenarios


In Vitro Enzymatic Assays for FKTN, FKRP, or ISPD Activity in Dystroglycanopathy Research

CDP-ribitol is the obligate donor substrate for fukutin (FKTN) and fukutin-related protein (FKRP) ribitol-phosphate transferase activity assays. As demonstrated by Kanagawa et al. (2016), recombinant FKTN and FKRP specifically transfer ribitol phosphate from CDP-ribitol onto α-dystroglycan; CDP-glycerol and other nucleotide sugars show no detectable donor activity [1]. Procurement of authentic, high-purity CDP-ribitol (≥95% by HPLC) is required for radiometric or LC-MS-based activity assays, where typical substrate concentrations range from 0.1 to 5 mM. The 650-fold kinetic gating of CDP-ribitol synthase [2] further ensures that in coupled ISPD-FKTN/FKRP assays, only CDP-ribitol — not upstream intermediates — drives product formation.

LC-MS/MS Biomarker Quantification for Clinical Diagnosis of CRPPA (ISPD) Myopathy

The validated LC-MS method for CDP-ribitol detection in human blood, fibroblasts, and skeletal muscle biopsies (van Tol et al., 2019, Clinical Chemistry) requires a certified CDP-ribitol reference standard for calibration curve generation [3]. CDP-ribitol concentrations are directly diagnostic of CRPPA myopathy severity (Walker-Warburg syndrome vs LGMD), and the blood test enables patient-specific monitoring of dietary ribose/ribitol therapy response. No other metabolite can substitute as a calibration standard, and procurement of CDP-ribitol with a certificate of analysis documenting purity and concentration is essential for CLIA/CAP-compliant laboratory-developed test (LDT) implementation.

Bacterial WTA Biosynthesis Inhibitor Screening and TarI/TarL Enzymology

For antibacterial drug discovery targeting the wall teichoic acid (WTA) biosynthesis pathway in S. aureus and S. pneumoniae, CDP-ribitol is the specific substrate for TarI cytidylyltransferase (EC 2.7.7.40) and TarL ribitol-phosphate polymerase (EC 2.7.8.14) assays [4]. In vitro HPLC-based reconstitution assays using CDP-ribitol (typically at 50–500 μM) enable measurement of TarL polymerization activity (~40 ribitol-phosphate units added) and high-throughput screening of TarI/TarL inhibitors. CDP-glycerol cannot substitute in these assays because TarL from S. aureus exhibits strict donor specificity for CDP-ribitol [4]. Procurement quantities are typically 5–100 mg for screening campaigns.

Prodrug Synthesis and Medicinal Chemistry for Ribitol-Phosphate-Deficient Dystroglycanopathies

The tetraacetylated CDP-ribitol prodrug strategy validated by Taniguchi-Ikeda et al. (2022) in the ISPD-deficient muscular dystrophy mouse model [5] requires CDP-ribitol as the starting material for prodrug derivatization. This therapeutic approach is uniquely scaffold-dependent: FKTN and FKRP recognize only CDP-ribitol-derived ribitol-phosphate, not CDP-glycerol-derived glycerol-phosphate [5]. Medicinal chemistry programs pursuing membrane-permeable CDP-ribitol analogs for oral bioavailability optimization require multi-gram quantities of high-purity CDP-ribitol. Procurement specifications should include residual solvent analysis and heavy metal testing for GMP-compliant lead optimization.

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